molecular formula C17H16F3N3O B258672 1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline

1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline

Katalognummer B258672
Molekulargewicht: 335.32 g/mol
InChI-Schlüssel: MNQXQYRMJVDJDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline, commonly known as CPI, is a novel chemical compound that has been extensively researched for its potential therapeutic applications. CPI belongs to the class of indoline derivatives and has shown promising results in various preclinical studies.

Wirkmechanismus

The mechanism of action of CPI involves the inhibition of various signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB. CPI inhibits the phosphorylation of Akt and ERK, which are key regulators of cell survival and proliferation. CPI also inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of various pro-inflammatory cytokines. Additionally, CPI has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
CPI has shown various biochemical and physiological effects in preclinical studies. CPI has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. CPI has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, CPI has been shown to reduce oxidative stress and inflammation, which are key factors in the pathogenesis of these disorders.

Vorteile Und Einschränkungen Für Laborexperimente

CPI has several advantages for lab experiments. CPI is easy to synthesize and can be obtained in high yield and purity. CPI has also shown potent activity in various preclinical studies, making it a promising candidate for further development. However, CPI also has some limitations for lab experiments. CPI has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, CPI has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet established.

Zukünftige Richtungen

There are several future directions for the research and development of CPI. One direction is to optimize the synthesis method of CPI to improve its bioavailability and efficacy. Another direction is to conduct further preclinical studies to investigate the safety and efficacy of CPI in various diseases. Additionally, clinical trials are needed to evaluate the safety and efficacy of CPI in humans. Finally, the development of CPI derivatives and analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesemethoden

The synthesis of CPI involves the condensation of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid with indoline-2,3-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The product is then purified by column chromatography to obtain CPI in high yield and purity.

Wissenschaftliche Forschungsanwendungen

CPI has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer, CPI has shown potent anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. In inflammation, CPI has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, CPI has shown neuroprotective activity by reducing oxidative stress and inflammation.

Eigenschaften

Produktname

1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline

Molekularformel

C17H16F3N3O

Molekulargewicht

335.32 g/mol

IUPAC-Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C17H16F3N3O/c18-17(19,20)15-9-14(12-5-6-12)23(21-15)10-16(24)22-8-7-11-3-1-2-4-13(11)22/h1-4,9,12H,5-8,10H2

InChI-Schlüssel

MNQXQYRMJVDJDQ-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=NN2CC(=O)N3CCC4=CC=CC=C43)C(F)(F)F

Kanonische SMILES

C1CC1C2=CC(=NN2CC(=O)N3CCC4=CC=CC=C43)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.